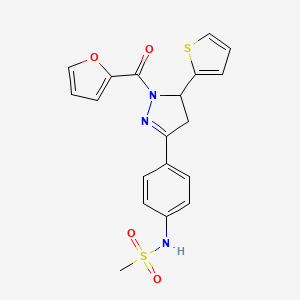
(tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is an organic compound. It is mainly used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. In a dry reaction flask, N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (1 1.7g, 67.5mmol) and tetrahydrofuran (350ml) are added. The resulting mixture is immersed in a cold well at -60 degrees and methyl magnesium bromide (3.0 in ether, 33.8ml) is added via a syringe within 8 minutes. The temperature of the cold well is raised to 0 degrees over 6 hours, then the reaction product is diluted with water and ethyl acetate and vigorously stirred for 10 minutes .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a tetrahydro-2H-pyran-4-yl group, a pyrrolidin-1-yl group, and a trifluoromethylpyridin-2-yl group .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the ketone carbonyl can also be reduced to a hydroxyl group by the corresponding reducing agent .Aplicaciones Científicas De Investigación
Histone Deacetylase (HDAC) Inhibitors: The compound’s structural features make it suitable for developing HDAC inhibitors. These inhibitors play a crucial role in cancer therapy, neurodegenerative diseases, and other conditions by modulating gene expression through histone acetylation .
Antimicrobial Agents: Researchers are exploring derivatives of this compound as potential antimicrobial agents. Compounds derived from it have shown good activity against bacteria, fungi, and viruses .
Isoflavone Synthesis: The compound can serve as a precursor for the synthesis of novel isoflavones. These compounds have diverse biological activities and are of interest for drug development .
Pyrazole and Oxazole Formation: Researchers have developed efficient synthetic strategies to prepare pyrazoles and oxazoles from related precursors. These heterocyclic compounds are valuable for biological screening and structural modifications .
Analytical Chemistry and DNA Detection
The compound’s functional groups can be exploited for analytical purposes:
- DNA Damage Detection : Researchers have used similar compounds for detecting single-strand breaks (SSBs) in DNA. The coupling of these compounds with alkaline gel electrophoresis improves the sensitivity of SSB detection .
Safety and Hazards
Propiedades
IUPAC Name |
oxan-4-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-1-5-20-14(9-12)24-13-2-6-21(10-13)15(22)11-3-7-23-8-4-11/h1,5,9,11,13H,2-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYJRONAUPVBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2451106.png)
![3-(1,3-Benzodioxol-5-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2451107.png)
![((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B2451110.png)
![3-(4-Fluorophenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2451111.png)



![1-((Tetrahydrofuran-2-yl)methyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2451116.png)
![methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2451119.png)

![methyl 5-(((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2451121.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2451125.png)

